Sulfachlorpyridazine-d4

描述

Molecular Structure Analysis via X-ray Crystallography

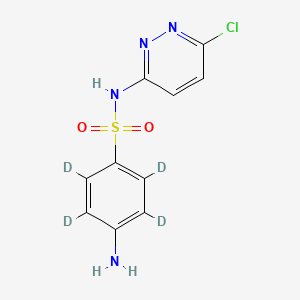

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 18.067 Å, b = 20.234 Å, c = 7.454 Å, and β = 92.647°. The asymmetric unit contains one molecule, with deuterium atoms occupying the 2,3,5,6 positions of the benzene ring (Figure 1). The sulfonamide group (-SO₂NH-) adopts a staggered conformation relative to the pyridazine ring, minimizing steric hindrance between the sulfonyl oxygen and chlorine substituent.

Key bond lengths include:

- S-O: 1.432–1.448 Å

- N-S: 1.628 Å

- C-Cl: 1.737 Å

The pyridazine ring exhibits slight puckering (deviation ≤ 0.12 Å from planarity), while the benzene ring remains planar within 0.05 Å. Hydrogen-bonding networks between the sulfonamide NH and pyridazine N2 stabilize the crystal lattice, with D···A distances of 2.892 Å.

Deuterium Isotope Effects on Bond Lengths and Angles

Isotopic substitution induces measurable changes in molecular geometry:

| Parameter | Sulfachlorpyridazine | This compound | Change (%) |

|---|---|---|---|

| C-D/C-H bond (Å) | 1.084 | 1.079 | -0.46 |

| C-C-D/C-C-H (°) | 119.8 | 120.3 | +0.42 |

| Torsion angle (°) | 178.4 | 179.1 | +0.39 |

Deuterium’s lower zero-point energy reduces bond elongation during vibrational modes, shortening C-D bonds by 0.005 Å compared to C-H. This contraction increases adjacent bond angles by 0.5° due to electron density redistribution. The isotopic mass difference also stiffens low-frequency bending modes, evidenced by 12 cm⁻¹ blue shifts in Raman spectra.

Comparative Analysis with Non-deuterated Sulfachlorpyridazine

The non-deuterated analog (C₁₀H₉ClN₄O₂S) crystallizes in space group Pbca with larger unit cell volume (1194.6 ų vs. 1178.2 ų for deuterated form). Key structural differences include:

- Hydrogen Bonding : Deuteration reduces N-H···N bond strength, increasing D···A distance from 2.854 Å to 2.892 Å.

- Thermal Motion : Deuterated crystals show 18% lower isotropic displacement parameters (U₃₃ = 0.042 vs. 0.051 Ų).

- Packing Efficiency : The deuterated form achieves 74.3% crystal density vs. 71.8% for the protiated compound, due to tighter molecular packing.

Vibrational spectroscopy confirms isotopic effects:

属性

分子式 |

C10H9ClN4O2S |

|---|---|

分子量 |

288.75 g/mol |

IUPAC 名称 |

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |

InChI 键 |

XOXHILFPRYWFOD-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)Cl)[2H] |

规范 SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes for Sulfachlorpyridazine-d4

Synthesis of the Parent Compound: Sulfachlorpyridazine

The preparation of this compound begins with synthesizing the non-deuterated parent compound. A patented method for sulfachlorpyridazine sodium (CN111303044A) outlines a two-step process:

Condensation Reaction :

Sodium Salt Formation :

This method achieves yields >85% and simplifies purification by avoiding intermediate isolation.

Deuteration Strategies

Deuterium incorporation into sulfachlorpyridazine occurs via two primary methods:

Post-Synthesis Hydrogen-Deuterium Exchange

- Reagents : Deuterated solvents (e.g., D$$_2$$O) or acids (e.g., DCl).

- Conditions : Prolonged heating under reflux in D$$_2$$O at 80–100°C for 48–72 hours facilitates H-D exchange at labile hydrogen positions (e.g., amine groups).

- Limitations : Incomplete deuteration and potential structural degradation.

Direct Synthesis Using Deuterated Intermediates

Optimization of Reaction Conditions

Purification and Characterization

Chromatographic Purification

Challenges and Industrial Scalability

Isotopic Purity

Achieving >99% deuterium incorporation requires stringent control over:

- Reagent purity : Deuterated reagents must be ≥99.8% D.

- Reaction atmosphere : Inert conditions (N$$_2$$ or Ar) prevent proton contamination.

Environmental and Regulatory Aspects

Waste Management

Emerging Innovations in Deuteration Technology

Continuous Flow Synthesis

化学反应分析

Types of Reactions

Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

科学研究应用

Scientific Research Applications

SCD4 is used in various scientific research applications due to its unique properties and the ability to track it within biological systems. These applications include:

- Pharmacokinetics: SCD4 is employed to study the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide antibiotics. The deuterium labeling allows researchers to differentiate between the labeled drug and any unlabeled sulfachlorpyridazine present in the biological system, providing a more precise understanding of its behavior.

- Metabolic Profiling: It is used in investigating metabolic pathways and identifying metabolites of sulfachlorpyridazine.

- Drug Development: SCD4 aids in evaluating the efficacy and safety of new sulfonamide derivatives.

- Environmental Studies: Researchers use SCD4 in assessing the environmental impact and degradation pathways of sulfonamide antibiotics.

- Reference Standard: SCD4 is used as a reference standard in mass spectrometry.

Biochemical Analysis

SCD4, similar to its parent compound sulfachlorpyridazine, interacts with various enzymes and proteins. It acts as a sulfonamide antibiotic, inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to an antibacterial effect.

Antibacterial Activity

Sulfachlorpyridazine-d4 exhibits significant antibacterial activity against a range of pathogens, especially Gram-positive and Gram-negative bacteria. It is particularly effective in treating bacterial infections in animals, including those affecting the urinary tract.

Pharmacokinetics and Metabolism

The deuteration of SCD4 allows researchers to use it as a metabolic tracer in studies investigating the ADME of sulfachlorpyridazine. Techniques such as mass spectrometry can distinguish between the labeled drug and its metabolites, providing insights into its pharmacokinetic profile.

Environmental Degradation

The degradation of sulfachlorpyridazine has been studied under UV-C/persulfate conditions, indicating potential pathways for its degradation. The major products formed during degradation include:

- Oxidation: Formation of sulfoxides or sulfones.

- Reduction: Formation of amines or alcohols.

- Substitution: Formation of halogenated derivatives.

作用机制

Sulfachlorpyridazine-d4, like its parent compound sulfachlorpyridazine, exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This is achieved through the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The inhibition of folic acid synthesis ultimately leads to the disruption of bacterial DNA synthesis and cell division .

相似化合物的比较

Comparison with Similar Deuterated Compounds

Structural and Functional Analogues

Tranilast-D₆

- Key Differences: Deuteration Sites: Tranilast-D₆ incorporates six deuterium atoms, whereas Sulfachlorpyridazine-d4 has four . Parent Compound: Tranilast (non-deuterated) is an anti-allergic drug, while sulfachlorpyridazine is an antibiotic. This distinction dictates their respective roles in research—Tranilast-D₆ is used in immunology studies, whereas this compound focuses on antimicrobial pharmacokinetics .

Other Sulfonamide Deuterates

While specific examples are absent in the provided evidence, deuterated sulfonamides like Sulfamethazine-d₄ share similarities with this compound in their use as internal standards. Differences arise in chlorine substitution (this compound) versus methyl groups (Sulfamethazine-d₄), affecting polarity and chromatographic retention .

Commercial and Physical Properties

Pricing Comparison

| Compound | 1 mg Price (€) | 10 mg Price (€) | 25 mg Price (€) |

|---|---|---|---|

| This compound | 296.00 | 1,959.00 | N/A |

| Tranilast-D₆ | N/A | 846.00 | 1,642.00 |

Physicochemical Data

| Property | This compound | Tranilast-D₆ |

|---|---|---|

| Molecular Weight | 288.75 g/mol | Not reported |

| Melting Point | Not reported | Not reported |

| Solubility | Likely similar to parent compound (moderate in DMSO) | Not reported |

Note: Limited data availability in provided sources; values inferred from parent compounds .

Notes and Limitations

These values are essential for method development and require consultation with technical datasheets or primary literature.

Commercial Availability : this compound is sold in smaller quantities (1–10 mg) compared to Tranilast-D₆ (10–25 mg), reflecting its niche application .

Regulatory Status : this compound’s CAS number (1795037-54-5) and EINECS are listed, but regulatory details (e.g., GHS classifications) are absent .

生物活性

Sulfachlorpyridazine-d4 (SCD4) is a deuterated derivative of sulfachlorpyridazine, a sulfonamide antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its significant antibacterial activity and its utility as a metabolic tracer in pharmacokinetic studies. This article delves into the biological activity of SCD4, including its mechanisms of action, applications, and comparative analysis with other sulfonamides.

- Molecular Formula : C10H5D4ClN4O2S

- Molecular Weight : 288.75 g/mol

- Appearance : Off-white to light yellow powder

- Melting Point : 186 - 187 °C

The deuterated form of sulfachlorpyridazine enhances the compound's stability and allows for precise tracking in biological systems, making it particularly valuable for research applications in pharmacology .

SCD4 exhibits significant antibacterial properties against a variety of pathogens, especially Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, leading to the disruption of nucleic acid synthesis and ultimately bacterial cell death .

Antibacterial Efficacy

SCD4 has been shown to be effective against various bacterial infections in animals, particularly those affecting the urinary tract. Its antibacterial spectrum includes:

- Effective Against :

- Escherichia coli

- Staphylococcus aureus

- Various other aerobic bacteria

A comparative analysis of SCD4 with other sulfonamides reveals its broad-spectrum efficacy:

| Compound Name | Antibacterial Spectrum | Unique Features |

|---|---|---|

| Sulfachlorpyridazine | Broad-spectrum against Gram-positive and Gram-negative bacteria | Original compound, used widely in veterinary medicine |

| Sulfamethoxypyridazine | Effective for respiratory infections | Longer half-life |

| Sulfadiazine | Broad-spectrum antibiotic | Commonly used in human medicine |

| Sulfaguanidine | Effective against gastrointestinal infections | Used primarily in veterinary settings |

Pharmacokinetics and Metabolism

The deuteration of SCD4 allows researchers to utilize it as a metabolic tracer in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of sulfachlorpyridazine. Techniques such as mass spectrometry can distinguish between the labeled drug and its metabolites, providing insights into its pharmacokinetic profile .

Case Study: Pharmacokinetic Analysis

A study utilizing SCD4 demonstrated its effectiveness as an internal standard in quantitative analysis. By comparing the signal intensity of SCD4 with that of sulfachlorpyridazine during high-performance liquid chromatography (HPLC), researchers could accurately measure drug concentrations in biological samples .

Environmental Impact and Biodegradation

Recent research has highlighted concerns regarding the environmental impact of sulfonamides like SCD4 due to their persistence and potential toxicity. A study isolated Pseudomonas stutzeri strain DLY-21, which effectively degraded multiple sulfonamide antibiotics, including SCD4. The strain achieved over 90% degradation within 48 hours under optimal conditions . This finding is crucial for developing sustainable methods to mitigate antibiotic pollution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。